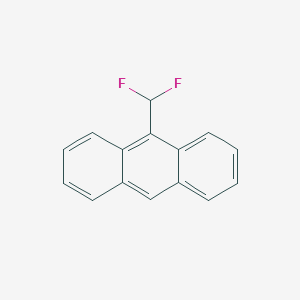
4-Boc-1-(7-benzothienyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-1-(7-benzothienyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring and a benzothienyl group attached to the piperazine ring
Preparation Methods
The synthesis of 4-Boc-1-(7-benzothienyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(7-benzothienyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly to yield this compound as the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Boc-1-(7-benzothienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the molecule.
Scientific Research Applications
4-Boc-1-(7-benzothienyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. It may be used in the design of new therapeutic agents for the treatment of various diseases.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-1-(7-benzothienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological targets. The benzothienyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
4-Boc-1-(7-benzothienyl)piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound has a similar Boc protecting group but lacks the benzothienyl group. It is used as a building block in organic synthesis and has applications in medicinal chemistry.
1-Benzyl-4-Boc-piperazine: This compound contains a benzyl group instead of a benzothienyl group. It is used in the synthesis of pharmaceuticals and bioactive molecules.
Brexpiprazole: This compound is an antipsychotic drug that contains a piperazine core. It is used in the treatment of schizophrenia and major depressive disorder.
The uniqueness of this compound lies in the presence of the benzothienyl group, which can impart specific biological and chemical properties to the compound
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzothiophen-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-6-4-5-13-7-12-22-15(13)14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
CFBOMOUKQKIMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)






![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)




